molecular formula C4H10ClNO2 B13468214 (1R,2r,3S)-2-aminocyclobutane-1,3-diol hydrochloride CAS No. 2763740-55-0

(1R,2r,3S)-2-aminocyclobutane-1,3-diol hydrochloride

Katalognummer: B13468214
CAS-Nummer: 2763740-55-0
Molekulargewicht: 139.58 g/mol
InChI-Schlüssel: XHTOYYLYFAEWTO-MXYMPNFKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,2r,3S)-2-aminocyclobutane-1,3-diol hydrochloride is a chiral compound with a cyclobutane ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2r,3S)-2-aminocyclobutane-1,3-diol hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reduction of a cyclobutane derivative followed by amination and subsequent purification to obtain the desired compound. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride and amination reagents like ammonia or amines.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its hydrochloride salt form.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2r,3S)-2-aminocyclobutane-1,3-diol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The amino group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce various amine compounds.

Wissenschaftliche Forschungsanwendungen

(1R,2r,3S)-2-aminocyclobutane-1,3-diol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Industry: The compound is used in the production of advanced materials and as a precursor in various chemical processes.

Wirkmechanismus

The mechanism of action of (1R,2r,3S)-2-aminocyclobutane-1,3-diol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclobutane derivatives: Compounds with similar cyclobutane ring structures.

    Amino alcohols: Compounds containing both amino and hydroxyl functional groups.

Uniqueness

(1R,2r,3S)-2-aminocyclobutane-1,3-diol hydrochloride is unique due to its specific chiral configuration and the presence of both amino and hydroxyl groups on the cyclobutane ring. This combination of features makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Eigenschaften

CAS-Nummer

2763740-55-0

Molekularformel

C4H10ClNO2

Molekulargewicht

139.58 g/mol

IUPAC-Name

(1R,3S)-2-aminocyclobutane-1,3-diol;hydrochloride

InChI

InChI=1S/C4H9NO2.ClH/c5-4-2(6)1-3(4)7;/h2-4,6-7H,1,5H2;1H/t2-,3+,4?;

InChI-Schlüssel

XHTOYYLYFAEWTO-MXYMPNFKSA-N

Isomerische SMILES

C1[C@H](C([C@H]1O)N)O.Cl

Kanonische SMILES

C1C(C(C1O)N)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.